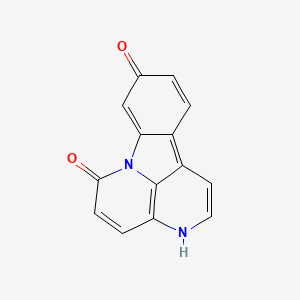
9-羟基坎丁-6-酮
描述
9-Hydroxycanthin-6-one is a naturally occurring indole alkaloid that belongs to the canthin-6-one family. It is primarily isolated from the roots of Eurycoma longifolia, a plant known for its medicinal properties. This compound has garnered significant interest due to its diverse biological activities, including antineoplastic and aphrodisiac effects .
科学研究应用
9-Hydroxycanthin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids.
Medicine: It has been studied for its potential antineoplastic activity, inhibiting the proliferation of cancer cells.
作用机制
Target of Action
9-Hydroxycanthin-6-one, a β-carboline alkaloid, has been found to target multiple pathways. It exhibits inhibitory effects on NF-κB and Wnt signaling through the activation of GSK3β , independently of CK1α . These targets play crucial roles in various cellular processes, including inflammation and cell proliferation.
Mode of Action
9-Hydroxycanthin-6-one interacts with its targets in a unique way. It inhibits Wnt signaling through the activation of GSK3β, independently of CK1α . This suggests that 9-Hydroxycanthin-6-one can modulate cell signaling pathways, leading to changes in cellular functions.
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the NF-κB signaling pathway , which plays a key role in regulating the immune response to infection . Moreover, it also impacts the Wnt signaling pathway , which is crucial for cell proliferation, differentiation, and migration.
Result of Action
9-Hydroxycanthin-6-one has been found to induce penile erection and delay ejaculation . This suggests that the compound has a significant impact on the physiological functions of the body. Its inhibition of NF-κB and Wnt signaling pathways could also lead to changes at the molecular and cellular levels .
生化分析
Biochemical Properties
9-Hydroxycanthin-6-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit Wnt signaling through the activation of GSK3β, independently of CK1α . Additionally, 9-Hydroxycanthin-6-one antagonizes calcium-evoked contraction by blocking cell surface and internal calcium channels . These interactions highlight its potential in modulating cellular processes and signaling pathways.
Cellular Effects
9-Hydroxycanthin-6-one exerts notable effects on different cell types and cellular processes. It has been observed to relax phenylephrine-precontracted corpus cavernosum and seminal vesicle smooth muscles, suggesting its role in penile erection and delayed ejaculation . Furthermore, 9-Hydroxycanthin-6-one influences cell signaling pathways, such as the Wnt signaling pathway, by decreasing β-catenin levels . This compound also affects gene expression and cellular metabolism, contributing to its diverse biological activities.
Molecular Mechanism
The molecular mechanism of 9-Hydroxycanthin-6-one involves several key interactions at the molecular level. It inhibits Wnt signaling by activating GSK3β, leading to the degradation of β-catenin . Additionally, 9-Hydroxycanthin-6-one blocks calcium channels, both on the cell surface and internally, which interferes with calcium mobilization and contributes to its muscle relaxant effects . These mechanisms underscore its potential therapeutic applications in various conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Hydroxycanthin-6-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 9-Hydroxycanthin-6-one maintains its activity over extended periods, with consistent effects on muscle relaxation and signaling pathways
Dosage Effects in Animal Models
The effects of 9-Hydroxycanthin-6-one vary with different dosages in animal models. At lower doses, it effectively induces penile erection and delays ejaculation without significant adverse effects . Higher doses may lead to toxic effects, including disruptions in calcium homeostasis and potential toxicity to smooth muscle tissues . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
9-Hydroxycanthin-6-one is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It has been shown to inhibit the Wnt signaling pathway by activating GSK3β, which plays a crucial role in its metabolic effects . Additionally, 9-Hydroxycanthin-6-one’s impact on calcium channels suggests its involvement in calcium signaling pathways . These interactions contribute to its diverse metabolic effects.
Transport and Distribution
The transport and distribution of 9-Hydroxycanthin-6-one within cells and tissues involve interactions with transporters and binding proteins. It has been observed to accumulate in smooth muscle tissues, where it exerts its muscle relaxant effects . The compound’s distribution is influenced by its interactions with calcium channels and other cellular components, affecting its localization and activity.
Subcellular Localization
9-Hydroxycanthin-6-one’s subcellular localization plays a crucial role in its activity and function. It has been found to localize in smooth muscle cells, where it interferes with calcium mobilization and signaling pathways . The compound’s targeting signals and post-translational modifications may direct it to specific cellular compartments, enhancing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxycanthin-6-one can be achieved through various methods. One classic approach involves the Bischer-Napieralski reaction, which was first reported in 1966 . Another method includes a “one-pot” microwave-mediated synthesis via the IEDDA reaction, yielding 48% in two steps . Additionally, the biomimetic synthesis using infractine-functionalized and nanoparticle-supported methods has been explored .
Industrial Production Methods: Industrial production of 9-Hydroxycanthin-6-one typically involves the extraction from natural sources, such as the roots of Eurycoma longifolia. The extraction process includes sonication with methanol, followed by centrifugation and drying .
化学反应分析
Types of Reactions: 9-Hydroxycanthin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of canthin-6-one .
相似化合物的比较
Canthin-6-one: The parent compound, which lacks the hydroxyl group at position 9.
10-Hydroxycanthin-6-one: Another hydroxylated derivative with similar biological activities.
4,9-Dimethoxy-5-hydroxycanthin-6-one: A derivative with additional methoxy groups.
Uniqueness: 9-Hydroxycanthin-6-one is unique due to its specific hydroxylation at position 9, which enhances its biological activity compared to other canthin-6-one derivatives .
属性
IUPAC Name |
1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),7,9,11,14-hexaene-2,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-8-1-2-9-10-5-6-15-11-3-4-13(18)16(14(10)11)12(9)7-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNACIYZMIKRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CNC4=C3N(C2=CC1=O)C(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220900 | |
| Record name | 9-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138544-91-9 | |
| Record name | 9-Hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1245650.png)
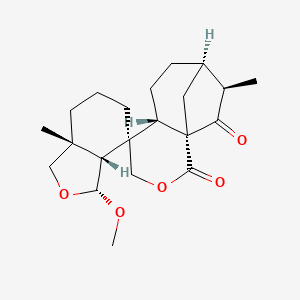
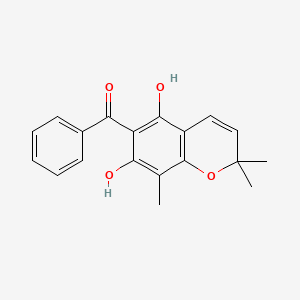
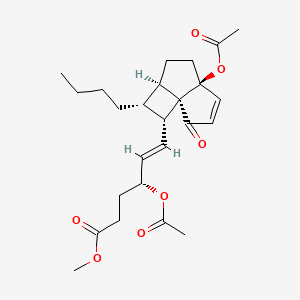
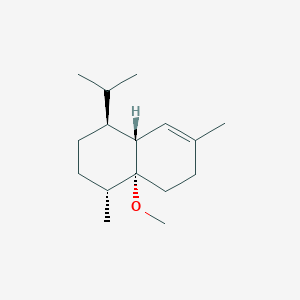
![9-[2-(4-Isopropylphenoxy)ethyl]adenine](/img/structure/B1245658.png)

![(12S)-18-methoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol](/img/structure/B1245663.png)
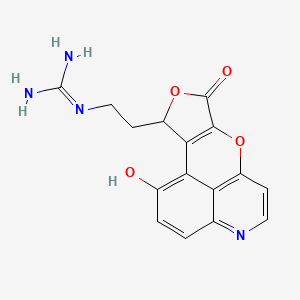
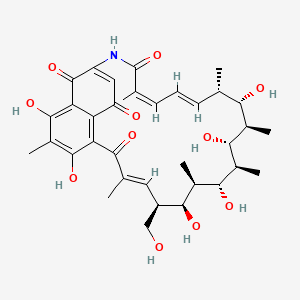
![4-[5-(4-Amino-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide](/img/structure/B1245667.png)
![4-[7-[(Dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B1245668.png)
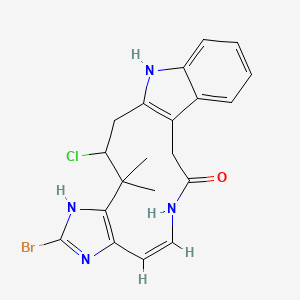
![(3Ar,9aS,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1245671.png)
